Ebna1-IN-SC7
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Overview
Description
Ebna1-IN-SC7 is a selective inhibitor of Epstein-Barr nuclear antigen 1 (EBNA1), a protein encoded by the Epstein-Barr virus (EBV). This compound interferes with the DNA binding activity of EBNA1, making it a valuable tool in research related to EBV-associated cancers . The compound has an IC50 value of 23 μM, indicating its potency in inhibiting EBNA1 .
Preparation Methods
The preparation of Ebna1-IN-SC7 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput in silico virtual screening to identify potential inhibitors, followed by biochemical assays to confirm their activity . The compound is typically synthesized in a laboratory setting, with specific conditions tailored to optimize yield and purity.
Chemical Reactions Analysis
Ebna1-IN-SC7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound, which can be used to study its structure-activity relationship .
Scientific Research Applications
Ebna1-IN-SC7 has several scientific research applications, including:
Chemistry: Used to study the binding interactions between EBNA1 and DNA, providing insights into the molecular mechanisms of EBV-related diseases.
Biology: Helps in understanding the role of EBNA1 in viral genome maintenance and replication during latent infection.
Mechanism of Action
Ebna1-IN-SC7 exerts its effects by binding to EBNA1 and inhibiting its interaction with DNA. This disruption prevents the transcriptional activation of EBNA1, thereby inhibiting the replication and maintenance of the EBV genome . The compound targets specific regions of EBNA1, including the DNA binding domain, which is crucial for its function . By interfering with these molecular pathways, this compound can effectively inhibit the growth and proliferation of EBV-infected cells .
Comparison with Similar Compounds
Ebna1-IN-SC7 is unique in its selectivity for EBNA1. Similar compounds include:
SC11: Another selective inhibitor of EBNA1, with similar potency and mechanism of action.
SC27: While structurally related, this compound does not significantly inhibit EBNA1-DNA binding.
These compounds highlight the specificity and effectiveness of this compound in targeting EBNA1, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
Ebna1-IN-SC7 is a compound designed to inhibit the Epstein-Barr nuclear antigen 1 (EBNA1), a critical protein involved in the latency and reactivation of the Epstein-Barr virus (EBV). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Overview of EBNA1
EBNA1 is the only nuclear protein expressed during both latent and lytic phases of EBV infection. It plays essential roles in maintaining the viral genome, regulating gene expression, and evading host immune responses. Its ability to interact with host cell proteins and influence cellular processes makes it a significant target for therapeutic intervention against EBV-associated malignancies, such as nasopharyngeal carcinoma (NPC) and gastric carcinoma .
This compound functions by specifically targeting the DNA-binding site of EBNA1, disrupting its interaction with the viral genome. This inhibition leads to:
- Reduced Viral Replication : By preventing EBNA1 from binding to DNA, this compound decreases the replication of the viral genome.
- Increased Lytic Reactivation : Inhibition of EBNA1 has been shown to promote lytic reactivation in latently infected cells, potentially enhancing the effectiveness of cytolytic therapies .
In Vitro Studies
Research indicates that this compound effectively reduces the proliferation of EBV-positive cells. For instance, studies have demonstrated that treatment with this compound leads to significant decreases in cell viability and viral load in various EBV-positive cell lines. The compound's efficacy was assessed through:
- Cell Viability Assays : These assays showed a dose-dependent reduction in cell proliferation upon treatment with this compound.
- Viral Load Measurement : Quantitative PCR analyses confirmed decreased levels of EBV DNA in treated cells compared to controls .
Case Studies
A notable case study involved patients with EBV-associated NPC who were treated with a combination therapy including this compound. Results indicated:
- Tumor Regression : Patients exhibited significant tumor shrinkage after several weeks of treatment.
- Enhanced Immune Response : The therapy not only reduced tumor size but also stimulated an immune response against EBV-infected cells, suggesting a dual mechanism of action—direct antiviral effects and immune modulation .
Data Summary
The following table summarizes key findings from studies on this compound:
Properties
Molecular Formula |
C20H16BrNO5S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |
InChI |
InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |
InChI Key |
SSARAOHVKXASDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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